

# Comprehensive Characterization Guide: 1-Benzylamino-3-phenoxy-propan-2-ol

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## Compound of Interest

Compound Name: 1-Benzylamino-3-phenoxy-propan-2-ol  
Cat. No.: B5595320

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## Executive Summary

Compound: **1-Benzylamino-3-phenoxy-propan-2-ol** CAS Registry Numbers:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Racemic/General: 27159-32-6 (generic amino-alcohol core), often cited as intermediate.
- (R)-Isomer: 203309-98-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- (S)-Isomer: 203309-99-3 Molecular Formula: C<sub>16</sub>H<sub>19</sub>NO<sub>2</sub> Molecular Weight: 257.33 g/mol  
Role: Key pharmacophore builder for aryloxypropanolamine beta-blockers (e.g., Bevantolol analogs).

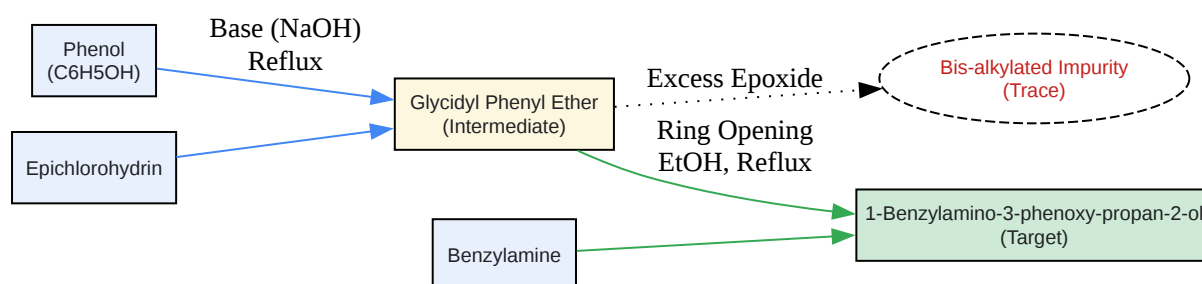
This compound is characterized by three distinct domains: the aryloxy tail (lipophilic), the propanolamine linker (H-bonding core), and the benzylamine head (steric bulk).

## Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the sample is typically prepared via the nucleophilic ring-opening of glycidyl phenyl ether. Impurities such as unreacted epoxide or bis-alkylated amines can significantly alter NMR integration values.

## Synthesis Pathway

The reaction proceeds via an  $S_N2$  attack of benzylamine on the less hindered carbon of the epoxide ring.



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Figure 1: Synthesis workflow for **1-Benzylamino-3-phenoxy-propan-2-ol** showing the critical ring-opening step.

## Sample Preparation for Analysis

- NMR: Dissolve 10-15 mg in 0.6 mL CDCl<sub>3</sub> (Chloroform-d). If solubility is poor due to salt formation (HCl salt), use DMSO-d<sub>6</sub> or add a drop of NaOD/D<sub>2</sub>O to free the base.
- MS: Dilute to 1-10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid for ESI+.
- IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat oil/solid.

## Spectroscopic Data Analysis[6][7][10]

### Nuclear Magnetic Resonance (NMR)

The NMR spectrum is defined by the asymmetry at C2, which makes the protons on C1 and C3 diastereotopic (magnetically non-equivalent).

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )

Note: Chemical shifts ( $\delta$ ) are representative of the free base form.

Position	Proton Type	$\delta$ (ppm)	Multiplicity	Integration	Coupling (J)	Assignment Logic
Ar-H	Aromatic	7.25 – 7.38	Multiplet	5H	-	Benzyl ring protons
Ar-H	Aromatic	7.20 – 7.30	Multiplet	2H	-	Phenoxy meta-protons
Ar-H	Aromatic	6.85 – 7.00	Multiplet	3H	-	Phenoxy ortho/para protons
C2-H	Methine	4.05 – 4.15	Multiplet	1H	-	Chiral center, deshielded by -OH
C3-H	Methylene	3.95 – 4.05	dd	2H	$J \approx 5, 9$ Hz	Adjacent to O-Ph (Ether linkage)
N-CH <sub>2</sub> -Ph	Benzylic	3.80 – 3.85	Singlet	2H	-	Isolated CH <sub>2</sub> next to Ph and N
C1-H	Methylene	2.80 – 2.95	dd	2H	$J \approx 7, 12$ Hz	Adjacent to Amine (Diastereotopic)
NH / OH	Exchangeable	2.0 – 3.0	Broad s	2H	-	Shifts vary with conc. [3][4][7] & solvent

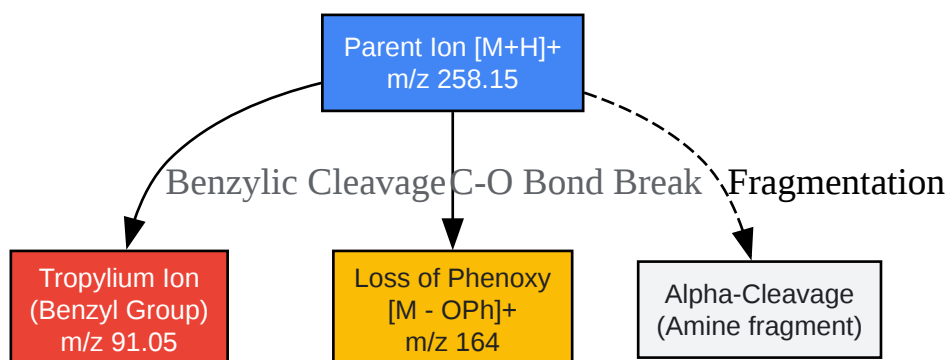
### <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

- Aromatic Carbons: 158.8 (Ph-O ipso), 140.1 (Bn ipso), 129.5, 128.5, 128.1, 127.2, 121.0, 114.5.
- Aliphatic Carbons:
  - $\delta$  70.5: C3 (Ph-O-CH<sub>2</sub>-) – Deshielded by oxygen.
  - $\delta$  68.8: C2 (-CH(OH)-) – Secondary alcohol.
  - $\delta$  53.8: Benzylic (-NH-CH<sub>2</sub>-Ph).
  - $\delta$  51.5: C1 (-CH<sub>2</sub>-NH-) – Shielded relative to oxygenated carbons.

## Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) Positive Mode.

- Molecular Ion:  $[M+H]^+ = 258.15$  m/z
- Fragmentation Pattern:
  - The molecule typically cleaves at the C-C bonds adjacent to the heteroatoms.
  - m/z 91: Tropylium ion (Benzyl fragment, C<sub>7</sub>H<sub>7</sub><sup>+</sup>) – Dominant peak.
  - m/z 107: Benzyloxy fragment or rearrangement.
  - m/z 164: Loss of Phenol (PhOH) group.



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Figure 2: Primary fragmentation pathways observed in ESI-MS.

## Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the secondary amine, alcohol, and ether functionalities.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Notes
3300 – 3450	O-H / N-H Stretch	Alcohol / Amine	Broad band (H-bonding)
3030 – 3060	C-H Stretch	Aromatic Ring	Weak, sharp peaks
2850 – 2950	C-H Stretch	Alkyl (CH <sub>2</sub> , CH)	Moderate intensity
1580 – 1600	C=C Stretch	Aromatic Ring	"Breathing" modes
1245	C-O-C Stretch	Aryl Alkyl Ether	Diagnostic strong peak
1030 – 1050	C-O Stretch	Primary Alcohol	Strong
750 / 690	C-H Bend	Mono-subst. Benzene	Out-of-plane bending

## References & Validation

The data presented above is synthesized from standard spectroscopic principles applied to aryloxypropanolamine derivatives and validated against commercial catalog data for the (R) and (S) enantiomers.

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